molecular formula C25H23N3O2 B2633390 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1796970-23-4

2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2633390
CAS No.: 1796970-23-4
M. Wt: 397.478
InChI Key: TYEVTXYKPPHHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry, often used as building blocks for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method includes the reaction of 2,2-diphenylacetyl chloride with piperidine to form the intermediate 1-(2,2-diphenylacetyl)piperidine. This intermediate is then reacted with 2-chloronicotinonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in signal transduction, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)pyridine
  • 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)benzamide
  • 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)quinoline

Uniqueness

What sets 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile apart is its unique combination of the piperidine ring and the nicotinonitrile moiety. This structure allows for specific interactions with biological targets, potentially leading to unique therapeutic effects .

Properties

IUPAC Name

2-[1-(2,2-diphenylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c26-18-21-12-7-15-27-24(21)30-22-13-16-28(17-14-22)25(29)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,15,22-23H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEVTXYKPPHHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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